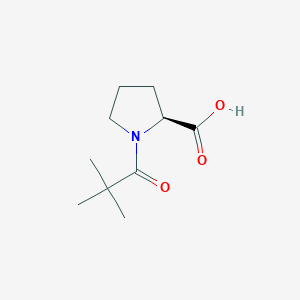
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is a derivative of the amino acid L-Proline. It is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the proline ring. This compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- typically involves the acylation of L-Proline with 2,2-dimethylpropanoic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis, with appropriate scaling up of the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted proline derivatives.
Aplicaciones Científicas De Investigación
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It can also influence protein folding by stabilizing specific conformations of polypeptide chains .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: The parent compound, lacking the 2,2-dimethyl-1-oxopropyl group.
N-Acetyl-L-Proline: Another derivative with an acetyl group instead of the 2,2-dimethyl-1-oxopropyl group.
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-2-methyl-2-[[(1-methylethyl)amino]carbonyl]hydrazide: A more complex derivative with additional functional groups.
Uniqueness
L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a chiral catalyst and its potential therapeutic applications .
Propiedades
Número CAS |
32909-49-2 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
PKLZSYAHHJSOFE-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
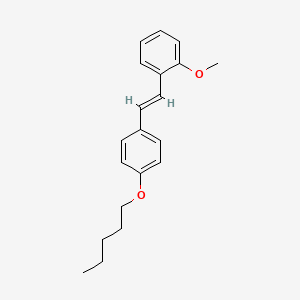
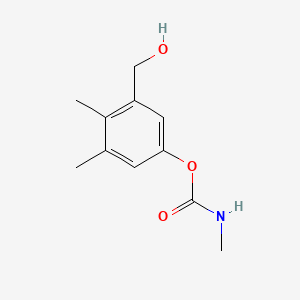
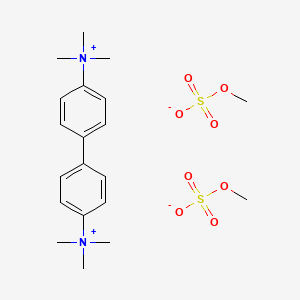
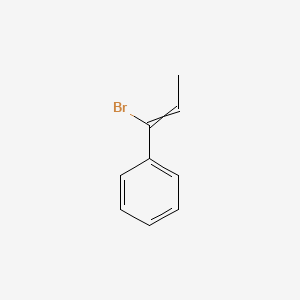
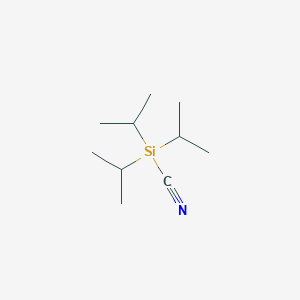
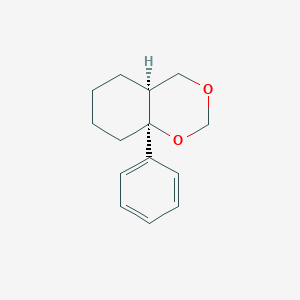
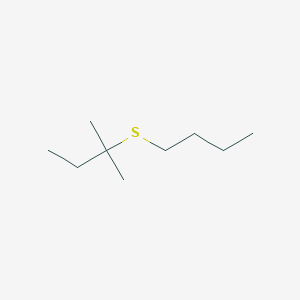
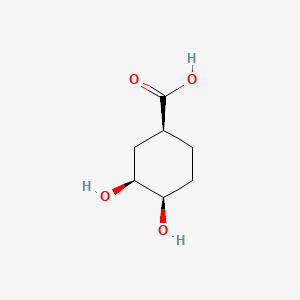
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
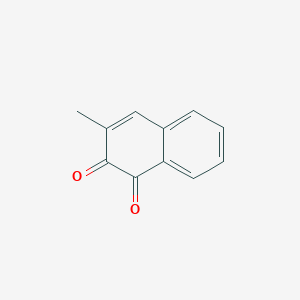
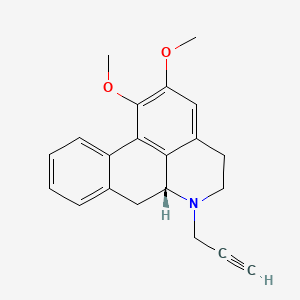
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

